

# Spectroscopic Profile of 4-Nitrososulfamethoxazole: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Nitrososulfamethoxazole

Cat. No.: B028833

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Nitrososulfamethoxazole** (CAS No. 131549-85-4), a significant metabolite of the antibiotic sulfamethoxazole. The information presented herein is essential for the identification, characterization, and quantification of this compound in various research and development settings. While direct experimental spectra for **4-Nitrososulfamethoxazole** are not publicly available, this guide synthesizes expected spectroscopic data based on the analysis of its parent compound, sulfamethoxazole, and its derivatives, alongside established principles of spectroscopic interpretation.

## Molecular Structure and Properties

- Molecular Formula:  $C_{10}H_9N_3O_4S$  [1][2]
- Molecular Weight: 267.26 g/mol [1][2]
- IUPAC Name: N-(5-methyl-1,2-oxazol-3-yl)-4-nitrosobenzenesulfonamide [3]
- Appearance: Expected to be a colored solid, given the presence of the nitroso chromophore.

## Spectroscopic Data

The following tables summarize the anticipated quantitative data for **4-Nitrososulfamethoxazole**. These values are predicted based on the known spectroscopic

data of sulfamethoxazole and related nitroso-aromatic compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **4-Nitrososulfamethoxazole**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.0 - 8.2	Doublet	2H	Aromatic protons ortho to the $-\text{SO}_2-$ group
~7.8 - 8.0	Doublet	2H	Aromatic protons ortho to the $-\text{N}=\text{O}$ group
~6.8	Singlet	1H	Isoxazole ring proton
~2.4	Singlet	3H	Methyl group on the isoxazole ring
~11.0	Singlet (broad)	1H	Sulfonamide N-H proton

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **4-Nitrososulfamethoxazole**

Chemical Shift ( $\delta$ , ppm)	Assignment
~170	C=O of the isoxazole ring
~160	C-N of the isoxazole ring
~150	Aromatic carbon attached to the -N=O group
~145	Aromatic carbon attached to the -SO <sub>2</sub> - group
~129	Aromatic C-H carbons
~122	Aromatic C-H carbons
~96	C-H of the isoxazole ring
~12	Methyl carbon on the isoxazole ring

## Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for **4-Nitrososulfamethoxazole**

m/z Value	Interpretation
267.03	[M] <sup>+</sup> (Molecular Ion)
237.04	[M-NO] <sup>+</sup>
172.01	[C <sub>6</sub> H <sub>4</sub> NO <sub>2</sub> S] <sup>+</sup>
156.01	[C <sub>6</sub> H <sub>4</sub> O <sub>2</sub> S] <sup>+</sup>
108.02	[C <sub>6</sub> H <sub>4</sub> NO] <sup>+</sup>
92.05	[C <sub>6</sub> H <sub>6</sub> N] <sup>+</sup>

## Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands for **4-Nitrososulfamethoxazole**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300	Medium, Broad	N-H Stretch (Sulfonamide)
~3100	Medium	Aromatic C-H Stretch
~1600	Strong	C=N Stretch (Isoxazole)
~1520	Strong	N=O Stretch (Nitroso)
~1475	Medium	Aromatic C=C Stretch
~1340 & ~1160	Strong	Asymmetric and Symmetric SO <sub>2</sub> Stretch

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard analytical practices for compounds of this nature.

### NMR Spectroscopy

A sample of **4-Nitrososulfamethoxazole** would be dissolved in a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) or deuterated chloroform (CDCl<sub>3</sub>), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. <sup>1</sup>H and <sup>13</sup>C NMR spectra would be recorded on a 400 MHz or higher field NMR spectrometer. For <sup>1</sup>H NMR, data would be acquired with a spectral width of -2 to 12 ppm, a pulse width of 30 degrees, and a relaxation delay of 1.0 second over 16 scans. For <sup>13</sup>C NMR, spectra would be acquired with a spectral width of 0 to 200 ppm, a pulse width of 30 degrees, and a relaxation delay of 2.0 seconds over 1024 scans, with broadband proton decoupling.

### Mass Spectrometry

Mass spectral analysis would be performed using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with a liquid chromatography system (LC-MS). The sample would be dissolved in an appropriate solvent, such as acetonitrile or methanol, and introduced into the mass spectrometer via electrospray ionization (ESI) in positive ion mode. The mass spectrum would be acquired over a mass range of m/z 50-500. For fragmentation analysis

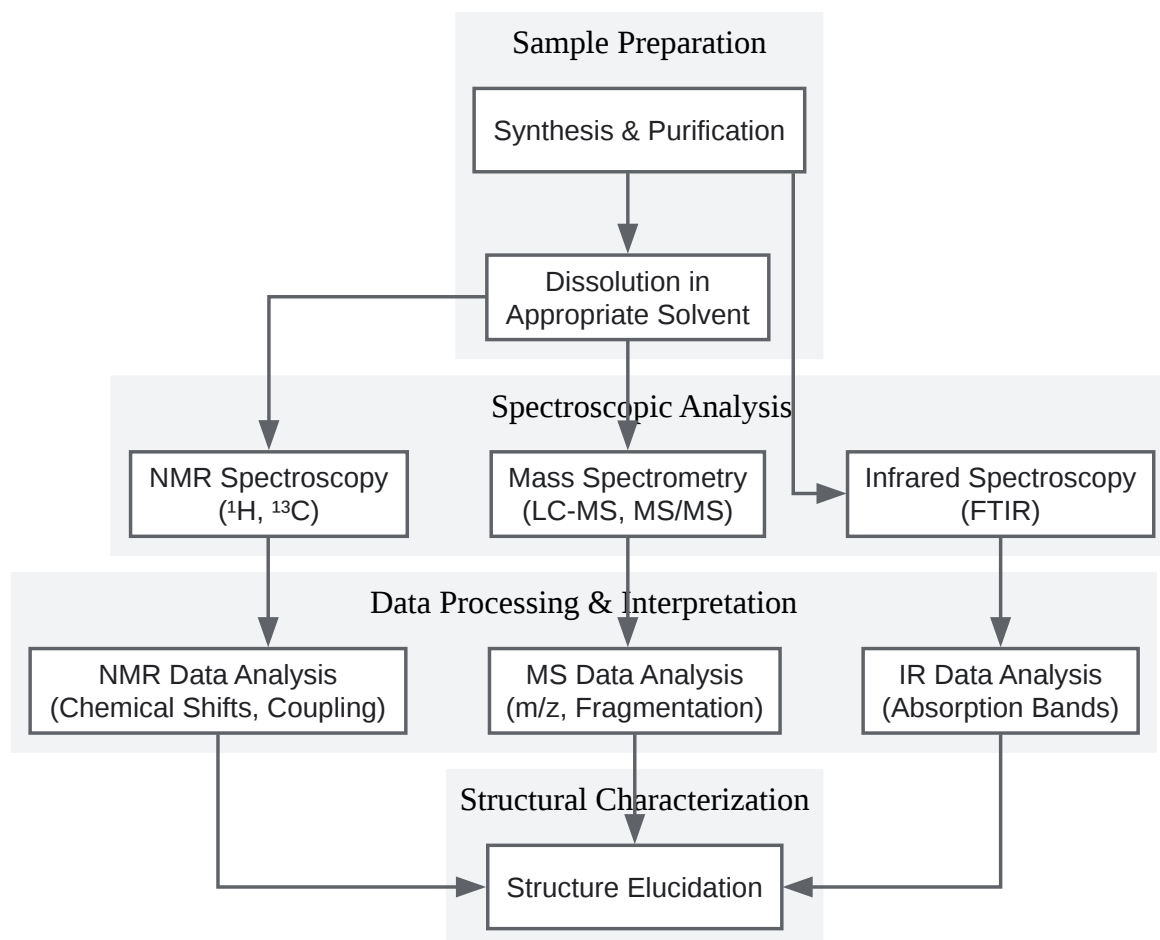
(MS/MS), the molecular ion ( $m/z$  267) would be isolated and subjected to collision-induced dissociation (CID) with argon gas, and the resulting fragment ions would be analyzed.

## Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be finely ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum would be recorded in the mid-IR range ( $4000$ - $400$   $\text{cm}^{-1}$ ) by averaging 32 scans with a resolution of  $4$   $\text{cm}^{-1}$ . A background spectrum of a pure KBr pellet would be recorded and subtracted from the sample spectrum.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like **4-Nitrososulfamethoxazole**.



[Click to download full resolution via product page](#)

A generalized workflow for the spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of **4-Nitrososulfamethoxazole**. For definitive analysis, it is recommended to acquire experimental data from a certified reference standard. Commercial suppliers of **4-Nitrososulfamethoxazole** typically provide a Certificate of Analysis with accompanying spectroscopic data.<sup>[1]</sup>

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [synthinkchemicals.com](https://synthinkchemicals.com) [synthinkchemicals.com]
- 2. CAS 131549-85-4: 4-Nitrososulfamethoxazole | CymitQuimica [cymitquimica.com]
- 3. [veeprho.com](https://veeprho.com) [veeprho.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Nitrososulfamethoxazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b028833#spectroscopic-data-nmr-ms-ir-of-4-nitrososulfamethoxazole]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

